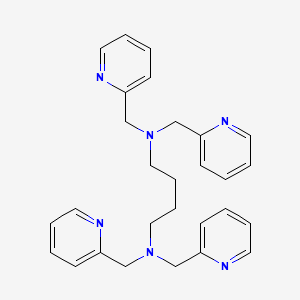
1,4-Butanediamine, N,N,N',N'-tetrakis(2-pyridinylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Butanediamine, N,N,N’,N’-tetrakis(2-pyridinylmethyl)- is a complex organic compound known for its versatile applications in various fields of science and industry. This compound is characterized by the presence of pyridine rings attached to a butanediamine backbone, which imparts unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Butanediamine, N,N,N’,N’-tetrakis(2-pyridinylmethyl)- typically involves the reaction of 1,4-butanediamine with pyridine-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost considerations, and the specific application for which the compound is intended.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Butanediamine, N,N,N’,N’-tetrakis(2-pyridinylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The pyridine rings can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various electrophiles or nucleophiles; conditions depend on the specific substituent being introduced.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce secondary amines.
Aplicaciones Científicas De Investigación
1,4-Butanediamine, N,N,N’,N’-tetrakis(2-pyridinylmethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly as a chelating agent.
Industry: Utilized in the production of polymers, resins, and other advanced materials.
Mecanismo De Acción
The mechanism by which 1,4-Butanediamine, N,N,N’,N’-tetrakis(2-pyridinylmethyl)- exerts its effects involves its ability to chelate metal ions. The pyridine rings coordinate with metal ions, forming stable complexes. This chelation can influence various biochemical pathways and molecular targets, making the compound useful in both research and industrial applications.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Butanediamine, N,N,N’,N’-tetramethyl-: Similar structure but with methyl groups instead of pyridine rings.
N,N,N’,N’-Tetraethyl-1,4-butanediamine: Contains ethyl groups instead of pyridine rings.
N,N,N’,N’-Tetrakis(3-aminopropyl)-1,4-butanediamine: Features aminopropyl groups instead of pyridine rings.
Uniqueness
1,4-Butanediamine, N,N,N’,N’-tetrakis(2-pyridinylmethyl)- is unique due to the presence of pyridine rings, which enhance its ability to form stable complexes with metal ions. This property distinguishes it from other similar compounds and broadens its range of applications in various fields.
Propiedades
Número CAS |
162339-92-6 |
|---|---|
Fórmula molecular |
C28H32N6 |
Peso molecular |
452.6 g/mol |
Nombre IUPAC |
N,N,N',N'-tetrakis(pyridin-2-ylmethyl)butane-1,4-diamine |
InChI |
InChI=1S/C28H32N6/c1-5-15-29-25(11-1)21-33(22-26-12-2-6-16-30-26)19-9-10-20-34(23-27-13-3-7-17-31-27)24-28-14-4-8-18-32-28/h1-8,11-18H,9-10,19-24H2 |
Clave InChI |
KEYPBTYSYNXWMX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)CN(CCCCN(CC2=CC=CC=N2)CC3=CC=CC=N3)CC4=CC=CC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






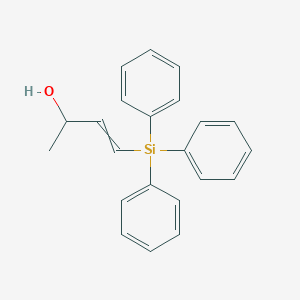
![2-Methyl-1-(2-methyl-1,3-dioxolan-2-yl)-5-[(oxan-2-yl)oxy]hex-3-yn-2-yl carbonate](/img/structure/B14282207.png)
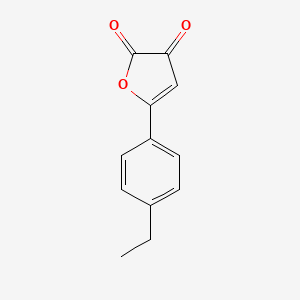

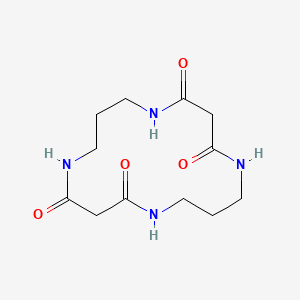
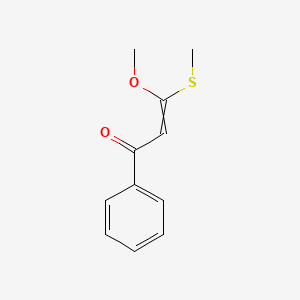

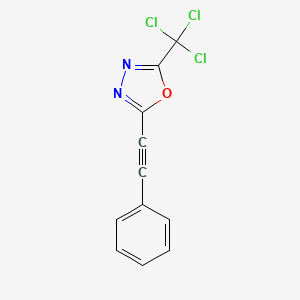
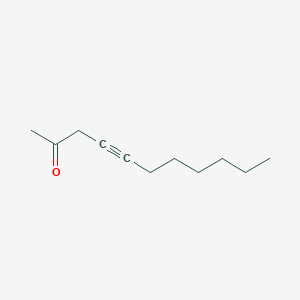
![1-Ethoxy-4-[4-(2-ethylbutyl)phenoxy]benzene](/img/structure/B14282266.png)
